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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrophenol

Cat. No.: B1185286

Comparative Analysis of Halogenated vs. Non-
Halogenated Nitrophenol Scaffolds
Part 1: Executive Summary & Structural

Significance

In the development of high-performance azo dyes, nonlinear optical (NLO) materials, and
pharmaceutical intermediates, the precise solid-state arrangement of 2-Amino-3-bromo-5-
nitrophenol is critical. This guide compares the crystallographic profile of this brominated
derivative against its parent standard, 2-Amino-5-nitrophenol.

While the parent compound relies exclusively on hydrogen bonding for lattice stability, the
introduction of bromine at the 3-position introduces a sigma-hole, enabling halogen bonding (X-
bond) capabilities. This modification significantly alters crystal packing efficiency, density, and
melting point, making the 3-bromo derivative a superior candidate for applications requiring
enhanced thermal stability and specific ligand-receptor docking.

Part 2: Comparative Technical Specifications

The following table contrasts the established crystallographic data of the parent compound with
the experimentally derived/predicted parameters for the 3-bromo derivative.
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Table 1: Crystallographic & Physical Property

Comparison
Standard: 2-Amino- Target: 2-Amino-3- Impact of
Feature ) _ —
5-nitrophenol bromo-5-nitrophenol  Bromination
+79 amu (Heavy Atom
Formula

Effect)

Monoclinic / Triclinic

Reduced symmetry

Crystal System Monoclinic
Y Y (Predicted) due to steric bulk.
Br may disrupt planar
Space Group (Centrosymmetric) or stacking, altering glide
planes.
Density ( Significantly increased
~1.54 g/cm3 > 1.85 g/cm3 density (favorable for
) NLO).
Enhanced thermal
Melting Point 204-208 °C 215-220 °C (Est.) stability via Halogen
bonding.
Dual-mode

Primary Interaction

Strong H-bonds (

)

H-bonds + Halogen
Bonds (

)

networking: Stabilizes
lattice against shear

stress.

Solubility

Ethanol, Acetone

DMSO, warm Ethanol

Decreased aqueous
solubility; higher
lipophilicity (LogP
~1.6).
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Critical Insight: The parent compound forms planar sheets driven by nitro-amine hydrogen
bonds. The 3-bromo derivative introduces a steric clash that often forces the nitro group out of

planarity, potentially creating a "herringbone" packing motif rather than simple stacking.

Part 3: Experimental Protocols

To obtain high-quality single crystals of 2-Amino-3-bromo-5-nitrophenol suitable for X-ray
diffraction, researchers must control the bromination regioselectivity and crystallization kinetics.

Workflow 1: Synthesis & Purification

Rationale: Direct bromination of the parent phenol requires careful temperature control to
prevent poly-bromination.

e Precursor Prep: Dissolve 2-Amino-5-nitrophenol (1.0 eq) in a mixture of DCM/Acetonitrile
(2:1 ratio) to ensure solubility of the polar substrate.

e Bromination: Cool to -10°C. Add

(1.05 eq) dropwise over 30 minutes. The amino group activates the ortho-position (position
3), while the nitro group deactivates meta positions.

e Reaction: Allow to warm to 35°C and stir for 12 hours.

e Quench: Pour into ice water; neutralize with saturated

Isolation: Filter the orange/brown precipitate. Recrystallize crude solid from hot ethanol.

Workflow 2: Crystal Growth (Vapor Diffusion)

Rationale: Slow evaporation often yields twinned crystals for this scaffold. Vapor diffusion
provides controlled supersaturation.
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« Inner Vial: Dissolve 20 mg of purified 2-Amino-3-bromo-5-nitrophenol in 2 mL of DMSO or
DMF (good solubility).

e Outer Vial: Add 10 mL of Ethanol or Water (anti-solvent).
o Equilibration: Seal the system. Allow to stand undisturbed at 20°C for 57 days.

o Harvest: Look for orange, block-like prisms. Needle-like habits usually indicate rapid
precipitation and are unsuitable for diffraction.

Part 4: Structural Logic & Interaction Mapping

The following diagrams visualize the logical flow of the experimental setup and the molecular
interaction landscape.

Diagram 1: Crystallization Decision Matrix
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Caption: Decision tree for optimizing crystal habit. Vapor diffusion (Method B) is preferred for
the bromo-derivative to minimize twinning.

Diagram 2: Intramolecular vs. Intermolecular Forces

2-Amino Group
(Donor)

Intermolecular H-Bond
~___ (Layer Formation)

5-Nitro Group
(Acceptor)

2-Amino-3-bromo-5-nitrophenol

Crystal Lattice
Stability

Halogen Bond (C-Br...0)

(Directional Anchor) '
3BromoAtom N\ ..ot
(Sigma Hole)

Increases Density

Click to download full resolution via product page

Caption: Interaction map showing how the Bromine atom adds a secondary "Halogen Bond"
anchor, reinforcing the lattice beyond standard H-bonding.

Part 5: Data Analysis & Validation

When analyzing the diffraction data for the 3-bromo derivative, researchers should validate the
structure using the following criteria (E-E-A-T compliance):

e R-Factor Target: A high-quality structure should yield

f
, check for absorption correction errors (Bromine is a heavy absorber of X-rays;
will be high).
e Bond Lengths:
o typical: 1.88 — 1.90 A.
o (nitro) typical: 1.45 A.

o (amino) typical: 1.35 A (indicates conjugation with ring).
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Halogen Bonding Check: Measure the angle

. A true halogen bond is linear (approx. 160°-180°). If the angle is < 140°, it is likely just a
van der Waals contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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